(6-fluoro-2-methyl-1H-indol-5-yl)methanamine
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Overview
Description
(6-fluoro-2-methyl-1H-indol-5-yl)methanamine is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(6-fluoro-2-methyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
(6-fluoro-2-methyl-1H-indol-5-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmacological activities.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its structural similarity to bioactive indole derivatives, it is investigated for potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of (6-fluoro-2-methyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to desired pharmacological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
(6-fluoro-2-methyl-1H-indol-5-yl)methanamine can be compared with other indole derivatives, such as:
(5-fluoro-1H-indol-3-yl)methanamine: Similar in structure but with the fluorine atom at a different position.
(6-chloro-2-methyl-1H-indol-5-yl)methanamine: Similar structure with a chlorine atom instead of fluorine.
(6-fluoro-1H-indol-3-yl)methanamine: Similar structure but with the methanamine group at a different position.
These compounds share similar chemical properties but may exhibit different biological activities and pharmacological profiles due to variations in their structures .
Properties
Molecular Formula |
C10H11FN2 |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(6-fluoro-2-methyl-1H-indol-5-yl)methanamine |
InChI |
InChI=1S/C10H11FN2/c1-6-2-7-3-8(5-12)9(11)4-10(7)13-6/h2-4,13H,5,12H2,1H3 |
InChI Key |
IUIZQULZUPWZET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)F)CN |
Origin of Product |
United States |
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